molecular formula C13H13ClN4 B2648396 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 1794300-26-7

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No.: B2648396
CAS No.: 1794300-26-7
M. Wt: 260.73
InChI Key: ZBQGLEXLYNMLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features:

  • The pyrazolo[3,4-b]pyridine core is planar, with the phenyl ring inclined at 19.86° to the plane .
  • Intermolecular N–H···N and C–H···N hydrogen bonds stabilize crystal packing, alongside π–π stacking between pyrazine rings .
    Applications: Discontinued commercially (CymitQuimica), but structural analogs are explored in medicinal chemistry for kinase inhibition and as intermediates .

Properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGLEXLYNMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride typically involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This method, first reported by Bulow in 1911, remains a widely used strategy . Another approach involves the use of 5-aminopyrazoles and α-oxoketene dithioacetals, catalyzed by trifluoracetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Case Study Results

A study examining its cytotoxic effects on different cancer cell lines revealed the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that the compound exhibits significant cytotoxicity, suggesting its potential as a lead compound for developing new anticancer agents .

Efficacy Against Bacterial Strains

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated effective inhibition against:

  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) for these bacteria was found to be as low as 0.21 μM, indicating strong antibacterial activity .

Comparative Analysis of Antimicrobial Agents

A comparative analysis of several compounds with similar structures was conducted to evaluate their antimicrobial efficacy:

CompoundMIC (µM) against E. coliMIC (µM) against P. aeruginosa
Compound A0.300.25
Compound B0.400.35
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride0.210.21

This table illustrates the superior antimicrobial efficacy of the compound compared to others tested .

Inhibition of Pro-inflammatory Cytokines

Research suggests that the structure of this compound may confer anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is critical for developing treatments for inflammatory diseases.

Experimental Findings

In a controlled study, the compound was tested for its ability to reduce inflammation markers in vitro:

Inflammatory MarkerControl LevelTreatment Level
IL-6100%40%
TNF-alpha100%35%

These findings indicate a significant reduction in inflammation markers, supporting its potential use in therapeutic applications targeting inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit pantothenate synthetase in Mycobacterium tuberculosis, thereby exhibiting anti-tuberculosis activity . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Pyrazolo[3,4-d]Pyrimidine Derivatives

Example: 4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine

  • Key Differences: Substitution at the pyrimidine ring (thieno-pyrimidine hybrid) enhances π-conjugation and electronic properties. Synthesis: Uses Vilsmeier–Haack reagent for formylation, followed by cyclization with ammonium carbonate (82% yield) .
  • Applications: Not explicitly stated, but similar frameworks are used in anticancer and antiviral agents.

Fluorinated Pyrazolo[3,4-b]Pyridines

Example : 5-Fluoro-1H-Pyrazolo[3,4-b]Pyridin-3-Amine

  • Key Differences :
    • Fluorine substitution at position 5 increases electronegativity, improving binding affinity in kinase inhibitors (e.g., GSK-3) .
    • Synthesis : Palladium-catalyzed coupling and hydrazine cyclization under reflux .
  • Applications : Direct precursor to GSK-3 inhibitors with enhanced metabolic stability .

Chloro-Nitropyridine Substituted Analogs

Example : N-(2-Chloro-5-Nitropyridin-4-yl)-1-Methyl-1H-Pyrazolo[3,4-b]Pyridin-5-Amine (S37)

  • Key Differences :
    • Nitro and chloro groups introduce strong electron-withdrawing effects, altering reactivity.
    • Synthesis : Achieved via nucleophilic aromatic substitution (84% yield) .
  • Applications : Intermediate in leukemia treatment research (e.g., OXS007417 derivatives) .

Dihydrochloride Salts

Example : 1,3-Dimethyl-1H,4H,5H,6H,7H-Pyrazolo[3,4-b]Pyridin-5-Amine Dihydrochloride

  • Key Differences :
    • Additional methyl group and dihydrochloride salt form improve solubility and bioavailability.
    • Molecular Formula : C₈H₁₆Cl₂N₄ .
  • Applications : Listed in life science catalogs but lacks explicit therapeutic data .

Carboxylic Acid Derivatives

Example : 1-(3-Methylphenyl)-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylic Acid

  • Key Differences :
    • Carboxylic acid group at position 5 enables conjugation or salt formation.
    • Molecular Weight : 253.26 g/mol .
  • Applications: Potential use in metal-organic frameworks (MOFs) or prodrug design.

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Melting Point/Solubility References
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride C₁₃H₁₃ClN₄ Cl⁻ (counterion), phenyl, methyl Discontinued (commercial)
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine C₆H₅FN₄ F at position 5 High purity (synthetic)
S37 (N-(2-chloro-5-nitropyridin-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine) C₁₂H₁₀ClN₇O₂ Nitro, chloro, methyl Yellow solid, 305.1 g/mol

Research Findings and Trends

  • Crystallography : The planar pyrazolo[3,4-b]pyridine core facilitates π–π stacking, critical for solid-state stability . Fluorinated analogs show altered electronic profiles, enhancing kinase inhibition .
  • Commercial Status : Discontinuation of 3-methyl-1-phenyl derivatives highlights challenges in scalability or toxicity .

Biological Activity

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into the biological activity of this compound, synthesizing findings from various research studies and reviews.

Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
CAS Number: 1181669-30-6

The compound features a fused pyrazole and pyridine ring structure, which is characteristic of many biologically active molecules.

This compound primarily functions as a TRK inhibitor . TRKs are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival. The compound binds to the active site of TRKs, inhibiting their kinase activity, which subsequently affects various cellular processes, including:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
TRK Inhibition Inhibits TRK activity leading to reduced cell proliferation
Cancer Cell Lines Inhibits MCF-7 and HCT-116 proliferation
Antiviral Potential Limited studies suggest antiviral properties

Cellular Effects

In laboratory settings, this compound has demonstrated significant effects on cellular behavior:

  • Cell Cycle Arrest: The compound induces cell cycle arrest in cancer cells, preventing them from progressing through the cycle and thus inhibiting growth.
  • Apoptosis Induction: It has been observed to promote apoptosis in certain cancer cell lines, which is crucial for eliminating malignant cells.

Case Studies

A notable study explored the effects of this compound on various cancer cell lines. The researchers treated MCF-7 and HCT-116 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound's ability to inhibit TRK activity was a significant factor in its anticancer effects .

Synthesis and Chemical Reactions

The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves:

  • Starting Materials: 5-amino-3-methyl-1-phenylpyrazole.
  • Reagents: Azlactones under solvent-free conditions with heating.
  • Yield: The synthesis often yields high purity products suitable for research applications.

Table 2: Synthesis Overview

StepDescription
Starting Material 5-amino-3-methyl-1-phenylpyrazole
Reagents Used Azlactones
Conditions Solvent-free heating
Typical Yield High purity suitable for research

Q & A

Q. What are the common synthetic routes for 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride?

The compound is synthesized via condensation reactions involving pyrazole-amine precursors and aromatic aldehydes or acrylates. For example:

  • Step 1 : React 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux, using trifluoroacetic acid (TFA) as a catalyst (30 mol%) .
  • Step 2 : Purify the product via column chromatography and confirm purity (>95%) using HPLC or NMR integration .
  • Validation : Characterize intermediates via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and structural integrity .

Q. How is the purity of this compound determined in research settings?

Purity is assessed using:

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • Spectroscopy : 1H^1H-NMR peak integration to quantify impurities; sharp melting points (e.g., 133°C for derivatives) indicate crystallinity .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (e.g., C13_{13}H13_{13}ClN4_4) .

Q. What spectroscopic methods are used for structural characterization?

  • NMR : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 8.98 ppm for pyrazole rings), while 13C^{13}C-NMR confirms carbon frameworks (e.g., carbonyl carbons at δ 155.2 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3400 cm1^{-1} for amines) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 305.1) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals:

  • Planarity : The pyrazolo[3,4-b]pyridine core is planar, with phenyl rings inclined at 19.63°–52.89° relative to the core .
  • Hydrogen Bonding : Intramolecular N–H···N and O–H···O interactions stabilize conformations (e.g., S(6) ring motifs) .
  • Software : SHELX suite refines structures, resolving disorder and twinning in high-resolution datasets .

Q. What role do non-covalent interactions play in the stability of its crystal structure?

  • π–π Stacking : Pyridine and phenyl rings interact via π–π stacking (distance: 3.45–3.77 Å), forming columnar stacks .
  • C–H···π Interactions : Link columns into slabs (e.g., C6–H6···π contacts at 2.89 Å) .
  • Intermolecular H-Bonds : N5–H5b···N2 bonds (2.12 Å) create 1D chains, enhancing thermal stability .

Q. How are derivatives of this compound designed for biological activity evaluation?

  • Functionalization : Introduce substituents (e.g., 4-chlorophenyl, methylthio) via TFA-catalyzed condensations to modulate electronic properties .
  • Biological Assays : Test antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with potency using dose-response curves .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; resolve twinning with TWIN/BASF commands .
  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts .
  • Data Contradictions : Discrepancies in melting points or NMR shifts may arise from polymorphic forms—validate via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.